tBID

Vue d'ensemble

Description

Le tBID (this compound) est une protéine pro-apoptotique qui joue un rôle crucial dans la voie intrinsèque de l'apoptose. Elle est dérivée de la protéine BID de pleine longueur, qui est un membre de la famille Bcl-2. Lorsqu'il est activé par la caspase-8, BID est clivé pour former this compound, qui se transloque ensuite vers les mitochondries pour initier le processus apoptotique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du tBID implique le clivage de BID de pleine longueur par la caspase-8. Cette réaction enzymatique est généralement réalisée dans des conditions physiologiques, en présence de caspase-8 et de BID dans une solution tampon appropriée .

Méthodes de production industrielle : La production industrielle de this compound n'est pas courante en raison de son rôle biologique spécifique et de la complexité de sa synthèse. La technologie de l'ADN recombinant peut être utilisée pour produire du this compound en grandes quantités. Cela implique le clonage du gène BID dans un vecteur d'expression, sa transformation dans un hôte approprié (comme E. coli) et l'induction de l'expression de la protéine. La protéine exprimée est ensuite purifiée par chromatographie d'affinité .

Analyse Des Réactions Chimiques

Types de réactions : Le tBID subit principalement des interactions protéine-protéine plutôt que des réactions chimiques traditionnelles. Il interagit avec d'autres protéines de la famille Bcl-2, telles que Bax et Bak, pour induire la perméabilisation de la membrane externe mitochondriale (MOMP) et l'apoptose subséquente .

Réactifs et conditions courants : L'interaction du this compound avec d'autres protéines se produit généralement dans des conditions physiologiques, telles qu'une solution tampon à pH 7,4 et 37 °C. Les réactifs courants utilisés dans ces études comprennent la caspase-8 pour le clivage de BID et divers tampons pour maintenir les conditions appropriées .

Principaux produits formés : Le principal produit formé à partir de l'interaction du this compound avec Bax ou Bak est la perméabilisation de la membrane externe mitochondriale, conduisant à la libération du cytochrome c et à l'activation des voies apoptotiques en aval .

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de l'apoptose, de la recherche sur le cancer et du développement de médicaments. Il est utilisé pour étudier les mécanismes de la mort cellulaire et pour identifier des cibles thérapeutiques potentielles pour le traitement du cancer. De plus, le this compound est utilisé dans le développement de médicaments anticancéreux qui peuvent moduler son activité pour induire l'apoptose dans les cellules cancéreuses .

Mécanisme d'action

Le this compound exerce ses effets en se transloquant vers les mitochondries et en interagissant avec d'autres protéines de la famille Bcl-2, telles que Bax et Bak. Cette interaction conduit à l'oligomérisation de Bax et Bak, formant des pores dans la membrane externe mitochondriale. La formation de ces pores entraîne la libération du cytochrome c des mitochondries, qui active ensuite la cascade des caspases et conduit à l'apoptose . Les principales cibles moléculaires du this compound comprennent la membrane externe mitochondriale et les protéines Bax et Bak .

Applications De Recherche Scientifique

tBID has numerous applications in scientific research, particularly in the fields of apoptosis, cancer research, and drug development. It is used to study the mechanisms of cell death and to identify potential therapeutic targets for cancer treatment. Additionally, this compound is employed in the development of anticancer drugs that can modulate its activity to induce apoptosis in cancer cells .

Mécanisme D'action

tBID exerts its effects by translocating to the mitochondria and interacting with other Bcl-2 family proteins, such as Bax and Bak. This interaction leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane. The formation of these pores results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade and leads to apoptosis . The key molecular targets of this compound include the mitochondrial outer membrane and the proteins Bax and Bak .

Comparaison Avec Des Composés Similaires

Le tBID est unique parmi les protéines de la famille Bcl-2 en raison de son rôle spécifique dans la liaison des voies extrinsèques et intrinsèques de l'apoptose. Des composés similaires incluent d'autres membres pro-apoptotiques de la famille Bcl-2, tels que Bax, Bak et Bim. Le this compound se distingue par sa capacité à être activé par la caspase-8 et sa translocation ultérieure vers les mitochondries .

Liste de composés similaires :- Bax

- Bak

- Bim

Propriétés

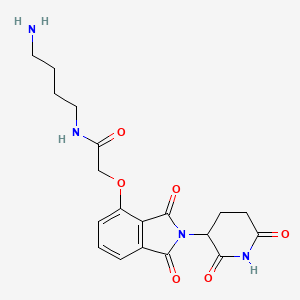

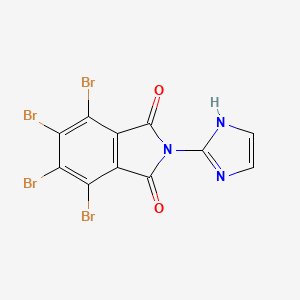

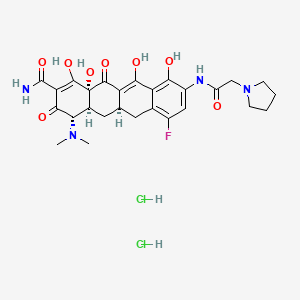

IUPAC Name |

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3Br4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)